molecular formula C9H6N2O3 B1456358 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid CAS No. 1354555-25-1

5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid

Cat. No. B1456358
CAS RN: 1354555-25-1
M. Wt: 190.16 g/mol
InChI Key: LHEFMWJEBKLQGN-UHFFFAOYSA-N
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Description

5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1354555-25-1 . Its IUPAC name is 5-hydroxy-1,6-naphthyridine-2-carboxylic acid . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis and reactivity of 1,5-naphthyridine derivatives, which include 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid, have been extensively studied . The synthesis strategies involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Molecular Structure Analysis

The molecular weight of 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid is 190.16 . The InChI code for this compound is 1S/C9H6N2O3/c12-8-5-1-2-7 (9 (13)14)11-6 (5)3-4-10-8/h1-4H, (H,10,12) (H,13,14) .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives, including 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid, has been explored with various reagents . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and can have their side chains modified .


Physical And Chemical Properties Analysis

5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid is a powder that is stored at room temperature .

Scientific Research Applications

Anticancer Properties

1,6-Naphthyridines, which include “5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid”, have been found to have anticancer properties . They have been studied for their effects on different cancer cell lines . The structure–activity relationship (SAR) along with molecular modeling studies have been used to correlate the anticancer activity to 1,6-naphthyridines .

Anti-HIV Activity

1,6-Naphthyridines have also been found to have anti-human immunodeficiency virus (HIV) properties . This makes them a potential candidate for the development of new antiviral drugs.

Antimicrobial Properties

These compounds have shown antimicrobial activities , which could be useful in the development of new antibiotics or other types of antimicrobial agents.

Analgesic Properties

1,6-Naphthyridines have been found to have analgesic (pain-relieving) properties . This could potentially lead to the development of new pain relief medications.

Anti-inflammatory Properties

These compounds have also been found to have anti-inflammatory properties , which could be useful in the treatment of various inflammatory conditions.

Antioxidant Properties

1,6-Naphthyridines have been found to have antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Use in Synthesis of Amides

Substituted amides of 2-styrylnicotinic acid have been obtained by condensation of 2-methylnicotinic acid arylamides with benzaldehyde . These undergo cyclization to 5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives when they are heated in polyphosphoric acid .

Use in PARP Inhibitors

Poly-ADP-ribose-polymerase (PARP) inhibitors have achieved regulatory approval in oncology for homologous recombination repair deficient tumors including BRCA mutation . “5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid” could potentially be used in the development of these inhibitors.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid involves the condensation of 2-cyanopyridine with malonic acid followed by decarboxylation and oxidation.", "Starting Materials": [ "2-cyanopyridine", "malonic acid", "sodium ethoxide", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 2-cyanopyridine with malonic acid in the presence of sodium ethoxide to form 5-cyano-4,5-dihydro-2-methyl-1,3-thiazole-4-carboxylic acid.", "Step 2: Decarboxylation of the intermediate product in the presence of sodium hydroxide to form 5-cyano-4,5-dihydro-2-methyl-1,3-thiazole.", "Step 3: Oxidation of the intermediate product with hydrogen peroxide to form 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid." ] }

CAS RN

1354555-25-1

Product Name

5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

5-oxo-6H-1,6-naphthyridine-2-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-8-5-1-2-7(9(13)14)11-6(5)3-4-10-8/h1-4H,(H,10,12)(H,13,14)

InChI Key

LHEFMWJEBKLQGN-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=C1C(=O)NC=C2)C(=O)O

Canonical SMILES

C1=CC(=NC2=C1C(=O)NC=C2)C(=O)O

Origin of Product

United States

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